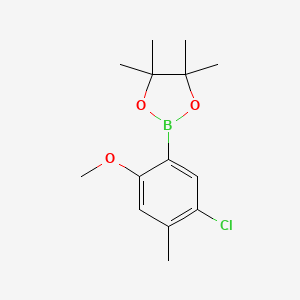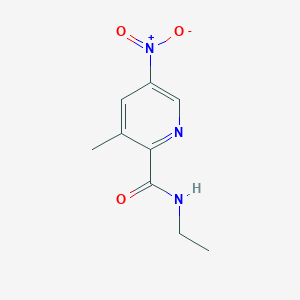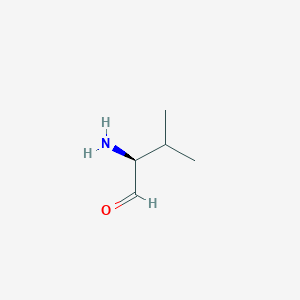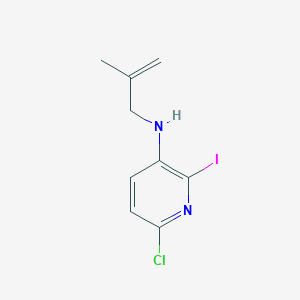
6-Chloro-2-iodo-N-(2-methylallyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine typically involves multi-step organic reactions. One common method includes:
Halogenation: Introduction of chlorine and iodine atoms to the pyridine ring.
Amidation: Formation of the amine group by reacting with an appropriate amine precursor.
Alkylation: Introduction of the 2-methyl-2-propen-1-yl group through alkylation reactions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide in acetone, potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of ligands for coordination chemistry.
Biology
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
- Utilized in the development of agrochemicals such as herbicides and insecticides.
- Applied in material science for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-iodo-3-Pyridinamine
- 6-chloro-2-bromo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine
- 6-chloro-2-iodo-N-(2-ethyl-2-propen-1-yl)-3-Pyridinamine
Uniqueness
6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine is unique due to the specific combination of halogen atoms and the 2-methyl-2-propen-1-yl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H10ClIN2 |
|---|---|
Molecular Weight |
308.54 g/mol |
IUPAC Name |
6-chloro-2-iodo-N-(2-methylprop-2-enyl)pyridin-3-amine |
InChI |
InChI=1S/C9H10ClIN2/c1-6(2)5-12-7-3-4-8(10)13-9(7)11/h3-4,12H,1,5H2,2H3 |
InChI Key |
SWMFDYHRWXIICS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC1=C(N=C(C=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)

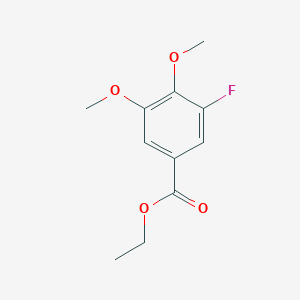
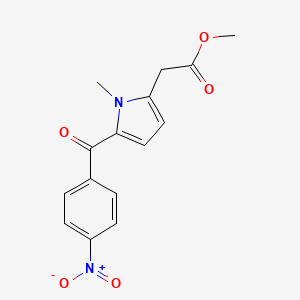
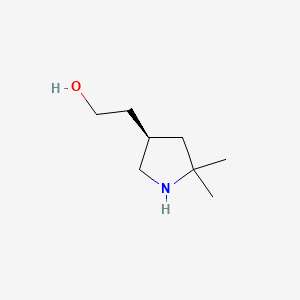

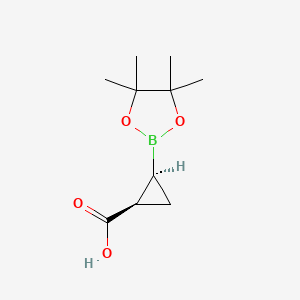
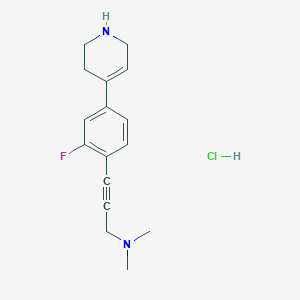
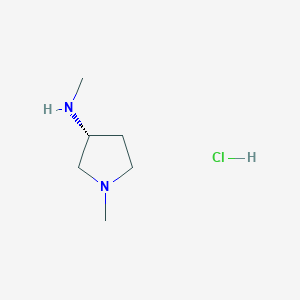
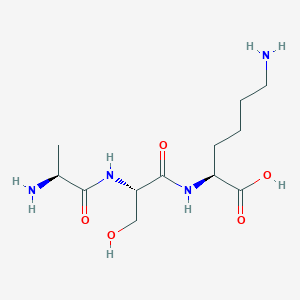
![2,7-Bis(4-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B13919114.png)
